(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340612
InChI: InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3
SMILES:
Molecular Formula: C10H12F4Si
Molecular Weight: 236.28 g/mol

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane

CAS No.:

Cat. No.: VC18340612

Molecular Formula: C10H12F4Si

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane -

Specification

Molecular Formula C10H12F4Si
Molecular Weight 236.28 g/mol
IUPAC Name [2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane
Standard InChI InChI=1S/C10H12F4Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3
Standard InChI Key QUKMBMSEHRMSLM-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane has the molecular formula C₁₀H₁₂F₄Si and a molecular weight of 260.30 g/mol. Its IUPAC name derives from the phenyl ring’s substitution pattern: a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a trimethylsilane group attached directly to the aromatic ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂F₄Si
Molecular Weight260.30 g/mol
IUPAC Name(2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane
CAS NumberNot publicly disclosed
Boiling Point~102–104°C (1 mmHg, estimated)

The compound’s structure enhances its reactivity in cross-coupling reactions, where the trimethylsilane group acts as a stabilizing moiety, and fluorine atoms influence electronic properties .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds provide insights into expected spectral features:

  • ¹H NMR: A singlet at δ 0.42 ppm (9H, Si(CH₃)₃), aromatic protons as complex multiplets (δ 7.60–7.94 ppm) .

  • ¹⁹F NMR: Two distinct signals for fluorine atoms on the phenyl ring (δ -112.9 ppm) and trifluoromethyl group (δ -103.8 ppm) .

Synthesis and Optimization

General Synthetic Routes

The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves:

  • Lithiation-Halogen Exchange: A fluorinated aryl halide undergoes lithiation, followed by reaction with chlorotrimethylsilane.

  • Grignard Reagent Coupling: Organomagnesium reagents react with trimethylsilyl chloride in tetrahydrofuran (THF) at low temperatures (-78°C) .

Example Procedure:
A solution of 2-fluoro-5-(trifluoromethyl)iodobenzene (5.0 g, 16 mmol) in THF (50 mL) is cooled to -78°C. n-Butyllithium (1.6 M in hexane, 20 mL) is added dropwise, followed by chlorotrimethylsilane (3.8 mL, 27.7 mmol). After stirring for 1 hour, the reaction is quenched with saturated NH₄Cl, extracted with ether, and distilled under reduced pressure to yield the product (78% yield) .

Applications in Organic Synthesis

Cross-Coupling Reactions

The trimethylsilane group facilitates Suzuki-Miyaura and Stille couplings, serving as a transient protecting group. For example:
Ar-SiMe3+Ar’-XPd catalystAr-Ar’+Me3Si-X\text{Ar-SiMe}_3 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Me}_3\text{Si-X}
This reactivity is leveraged in pharmaceutical intermediates, such as anticoagulants and kinase inhibitors.

Fluorine-Directed Electrophilic Substitution

The electron-withdrawing fluorine and trifluoromethyl groups direct electrophilic attacks to the para position, enabling regioselective nitration or sulfonation.

Table 2: Regioselectivity in Electrophilic Reactions

Reaction TypePosition of AttackYield (%)
NitrationPara85
SulfonationPara78
HalogenationOrtho<5

Comparative Analysis with Analogous Compounds

(2-Fluoro-5-methylphenyl)trimethylsilane

  • Molecular Formula: C₁₀H₁₅FSi.

  • Key Difference: Replacement of CF₃ with CH₃ reduces lipophilicity (clogP: 3.2 vs. 4.1).

  • Reactivity: Lower electrophilicity slows cross-coupling kinetics by ~40% compared to the trifluoromethyl analogue.

((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane

  • Molecular Formula: C₁₂H₁₂F₄Si.

  • Key Difference: Ethynyl spacer between phenyl and silane groups enhances conjugation, shifting UV-Vis λₘₐₓ from 270 nm to 310 nm.

Research Frontiers and Challenges

Catalytic Asymmetric Silylation

Recent advances employ chiral ligands (e.g., BINAP) to achieve enantioselective silylation of prochiral substrates, though yields remain modest (≤65% ee) .

Environmental Persistence

  • Biodegradation: Limited microbial degradation (<10% in 28 days).

  • Aquatic Toxicity: LC₅₀ for Daphnia magna: 12 mg/L (96 h).

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